1-benzyl-2-phenylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-14(8-4-1)13-18-12-11-17-16(18)15-9-5-2-6-10-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLXPPYISZJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191173 | |
| Record name | 1-Benzyl-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37734-89-7 | |
| Record name | 1-Benzyl-2-phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37734-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-2-phenyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-BENZYL-2-PHENYL-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WW55HN82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Benzyl 2 Phenylimidazole and Its Derivatives
Classical Synthesis Approaches for Imidazole (B134444) and Benzimidazole (B57391) Core Structures
Traditional methods for synthesizing the benzimidazole core, which are foundational to producing derivatives like 1-benzyl-2-phenylimidazole, have been well-established for over a century. rsc.org These classical routes, though often requiring harsh conditions, laid the groundwork for modern synthetic innovations.
The most prevalent classical method for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters, nitriles, or acid chlorides. rsc.orgnih.govmdpi.com This approach, often referred to as the Phillips-Ladenburg reaction, typically requires high temperatures, sometimes between 250-300°C, and can result in low yields. rsc.org Another classical route, the Weidenhagen reaction, involves the condensation of o-phenylenediamines with aldehydes or ketones. rsc.org While fundamental, these methods are often limited by their demanding conditions and the potential for side-product formation. rsc.orgmdpi.com
For the synthesis of the broader imidazole core, several named reactions are considered classical. The Debus synthesis, first reported in 1858, utilizes glyoxal, an aldehyde, and ammonia (B1221849) to form the imidazole ring. pharmaguideline.com The Radiszewski synthesis is similar, employing a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com The Wallach synthesis involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides to ultimately yield chloroimidazoles. pharmaguideline.com These methods, while historically significant, often lack the efficiency and substrate scope of more contemporary techniques.
Modern synthetic chemistry has increasingly favored one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netrsc.org These strategies are highly valuable for creating libraries of compounds for screening purposes. impactfactor.org
Several MCRs have been developed for the synthesis of benzimidazole derivatives. One such approach involves the reaction of o-phenylenediamines, aldehydes, and an azide (B81097) source, catalyzed by copper, to form the benzimidazole ring. organic-chemistry.org Another efficient one-pot, three-component process utilizes a catalytic amount of an Fe(III) complex for the reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source to produce benzimidazoles in high yields under mild conditions. rsc.org MCRs have also been employed to synthesize more complex fused systems, such as imidazo[1,2-a]benzimidazoles, through a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide. acs.org
The condensation of o-phenylenediamines with aromatic aldehydes is a widely used and versatile method for preparing 2-substituted and 1,2-disubstituted benzimidazoles. nih.govnih.govdoi.org This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. nih.gov
A variety of catalysts have been employed to facilitate this transformation under milder conditions and improve yields. These include:
Sodium hexafluoroaluminate (Na₃AlF₆): Used as an efficient catalyst for the reaction of o-phenylenediamine and various aromatic aldehydes at 50°C in ethanol, offering high yields and easy workup. nih.gov
Supported Gold Nanoparticles (Au/TiO₂): These have been shown to be effective for the selective synthesis of 2-substituted benzimidazoles at ambient conditions without the need for additives. mdpi.com
p-Toluenesulfonic acid: This catalyst has been used under solvent-free grinding conditions, providing a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles. rsc.org
Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles: Utilized under ultrasonic irradiation, this recyclable catalyst promotes the condensation in short reaction times with high yields. doi.org
The reaction of N-substituted o-phenylenediamines, such as N-benzyl-o-phenylenediamine, with benzaldehyde (B42025) is a direct route to 1,2-disubstituted benzimidazoles like this compound. nih.gov
While less common for the direct synthesis of this compound, the use of unique starting materials highlights the versatility of imidazole synthesis. There is no direct evidence in the provided search results for the synthesis of this compound specifically from bromo dehydroacetic acid. However, various alternative precursors are constantly being explored in heterocyclic synthesis.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. nih.govwjbphs.com This is particularly relevant in the pharmaceutical industry to minimize environmental impact. impactfactor.orgnih.gov Key aspects of green chemistry in this context include the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. impactfactor.orgnih.gov
A notable example of a green synthetic method for this compound and its derivatives is the use of phosphoric acid as a catalyst. nih.gov This approach offers an environmentally benign and efficient protocol for the condensation reaction of o-phenylenediamine and aromatic aldehydes. nih.govresearchgate.net
The reaction is typically carried out in methanol (B129727) at a mild temperature of 50°C. nih.gov The use of phosphoric acid, an eco-friendly and homogeneous catalyst, leads to several advantages:
Short reaction times: The desired products are often obtained within 13–30 minutes. nih.govresearchgate.net
Excellent yields: Yields are reported to be in the range of 61–89%. nih.govresearchgate.net
Mild conditions: The reaction avoids the harsh temperatures and strong acids often used in classical methods. nih.gov
Simple workup: The procedure does not require specialized equipment and involves a straightforward workup. nih.gov
This method has been successfully applied to synthesize a range of 1,2-disubstituted benzimidazoles, including the parent compound 1-benzyl-2-phenyl-1H-benzo[d]imidazole, which was obtained in a 90% yield. nih.gov The use of other phosphoric acid derivatives, such as fluorinated phosphoric acid, has also been shown to be effective for the synthesis of benzimidazoles at room temperature. tandfonline.com
Research Findings on Synthesis of this compound Derivatives
The following table summarizes the results from a study utilizing phosphoric acid as a catalyst for the synthesis of various this compound derivatives. The general procedure involves reacting an aromatic aldehyde with o-phenylenediamine in the presence of phosphoric acid in methanol at 50°C. nih.gov
Table of Compounds
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of imidazole synthesis, microwave irradiation has been effectively employed to drive the formation of the imidazole ring.
One notable approach involves the one-pot, three-component reaction of an aldehyde, an amine, and a 1,2-dicarbonyl compound. For instance, the synthesis of polysubstituted imidazoles has been achieved by reacting aromatic aldehydes with ammonium acetate and benzil (B1666583) in water as a solvent under microwave irradiation. nih.gov The use of Cr2O3 nanoparticles as a catalyst in this reaction has been shown to be highly efficient, with optimal conditions being a microwave power of 400 W for 4–9 minutes. nih.gov This method highlights the synergistic effect of microwave heating and nanocatalysis in promoting the reaction.
Another example is the synthesis of 1,2-disubstituted benzimidazoles, a class of compounds structurally related to this compound. A simple and environmentally friendly microwave-assisted method has been developed for the reaction of N-phenyl-o-phenylenediamine and benzaldehyde. mdpi.com This solvent-free reaction, catalyzed by just 1% mol of Er(OTf)3, proceeds to completion in as little as 5-10 minutes with excellent yields (86-99%). mdpi.com The significant reduction in reaction time from 60 minutes under conventional heating to 5 minutes with microwave activation, along with a substantial increase in yield, underscores the efficiency of this protocol. mdpi.com
The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been successfully achieved through a one-pot, four-component reaction under microwave irradiation in a solvent-free environment. researchgate.net This method utilizes a secondary amine-based ionic liquid or a defective Keggin heteropoly acid as a catalyst, demonstrating the versatility of microwave-assisted synthesis with different catalytic systems. researchgate.net
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Imidazole Derivatives
| Starting Materials | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| Aromatic aldehydes, Ammonium acetate, Benzil | Cr2O3 nanoparticles | Water | 4-9 | Excellent | nih.gov |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol) | Solvent-free | 5-10 | 86-99 | mdpi.com |
| Aldehyde, 1,2-diketone, Primary amine, Ammonium acetate | Ionic liquid or Heteropoly acid | Solvent-free | Not specified | High | researchgate.net |
Eco-Friendly Solvent Systems
The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. In the synthesis of imidazole derivatives, water has been explored as a benign and environmentally friendly solvent. The aforementioned microwave-assisted synthesis of polysubstituted imidazoles using Cr2O3 nanoparticles is a prime example of a reaction successfully conducted in water. nih.gov
Solvent-free reaction conditions represent another significant advancement in eco-friendly synthesis. The reaction of o-phenylenediamines, aromatic aldehydes, and ammonium acetate at 70°C provides a convenient and environmentally benign one-pot synthesis of imidazole derivatives without the need for a solvent. asianpubs.org This method is noted for its high yields, simple setup, and mild reaction conditions. asianpubs.org Similarly, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles catalyzed by Er(OTf)3 is performed under solvent-free conditions, further enhancing its green credentials. mdpi.com
Ionic liquids are also considered as "green" alternatives to traditional volatile organic solvents due to their low vapor pressure. researchgate.net They have been employed as catalysts in the solvent-free, microwave-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net
Advanced Catalytic Methods for Imidazole Ring Formation
The development of novel catalytic systems has been instrumental in advancing the synthesis of imidazoles, offering improved efficiency, selectivity, and substrate scope.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are well-known for their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. In the context of imidazole synthesis, palladium-catalyzed reactions have been developed for the construction of multi-substituted imidazoles. A notable protocol involves a cascade palladium(II)-catalyzed C-C coupling followed by an intramolecular C-N bond formation. rsc.org This method allows for the synthesis of 2,4-disubstituted, 1,2,4-trisubstituted, and 1,2,4,5-tetrasubstituted imidazoles from readily available boronic acids and N-substituted-2-aminoacetonitriles in good to excellent yields. rsc.org
Furthermore, a palladium-catalyzed two or fourfold amination reaction has been established for the regiospecific synthesis of a diverse library of 1,2-disubstituted (hetero)aryl fused imidazoles. acs.orgdeepdyve.com This approach has proven valuable for creating fluorescent scaffolds. acs.orgdeepdyve.com Direct C-H heteroarylation of N-protected-2,5-disubstituted imidazoles at the C4-position has also been achieved using a palladium catalyst with a fluorinated bathophenanthroline (B157979) ligand. jst.go.jp
Metal-Free Approaches for Imidazole Synthesis
To avoid the cost and potential toxicity associated with metal catalysts, metal-free synthetic routes have been explored. A significant development in this area is the Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.orgnih.govacs.orgresearchgate.net This method provides an efficient, metal-free pathway to 1,2,5-trisubstituted imidazoles without generating toxic waste. organic-chemistry.orgacs.org The reaction is believed to proceed through the in-situ formation of an imine, which then reacts with a 2H-azirine generated from the vinyl azide. organic-chemistry.org
Four-component reactions involving 1,2-diketones, aldehydes, primary amines, and ammonium acetate have also been conducted under catalyst-free conditions to synthesize 1,2,4,5-tetrasubstituted imidazoles. researchgate.net
Brønsted Acid-Catalyzed Reactions
As mentioned in the metal-free section, Brønsted acids have proven to be effective catalysts for imidazole synthesis. Benzoic acid, a mild Brønsted acid, has been shown to catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines in toluene (B28343) at 100°C, yielding 1,2,5-trisubstituted imidazoles. organic-chemistry.orgnih.govacs.orgresearchgate.net This method offers high functional group compatibility. organic-chemistry.orgacs.org
Nanoparticle-Mediated Catalysis
Nanoparticles offer a high surface area-to-volume ratio, often leading to enhanced catalytic activity. In imidazole synthesis, various nanoparticles have been utilized as efficient and reusable catalysts.
γ-Alumina nanoparticles have been used to catalyze the multi-component reaction of benzil, arylaldehydes, and aryl amines to produce highly substituted 1,2,4,5-tetraarylimidazoles in good to excellent yields. nih.gov This method is advantageous due to its operational simplicity, mild conditions, and the reusability of the catalyst. nih.gov
Chromium(III) oxide (Cr2O3) nanoparticles, synthesized using a green method with Zingiber officinale (ginger) extract, have been employed as a Lewis acid catalyst for the preparation of polysubstituted imidazoles under microwave irradiation in water. nih.gov
Magnetic nanoparticles, such as Fe3O4, have also been investigated. researchgate.net A one-pot, multicomponent reaction of isothiocyanates, alkyl bromides, N-methylimidazole, and triphenylphosphine (B44618) in the presence of Fe3O4 magnetic nanoparticles under solvent-free conditions has been reported for the synthesis of imidazole derivatives. researchgate.net The magnetic nature of the catalyst allows for its easy separation and reuse. researchgate.net
Table 2: Advanced Catalytic Methods for Imidazole Synthesis
| Catalyst Type | Specific Catalyst/Method | Reactants | Product | Key Features | Reference |
| Palladium-Catalyzed | Pd(II)-catalyzed C-C coupling/C-N condensation | Boronic acids, N-substituted-2-aminoacetonitriles | Multi-substituted imidazoles | Cascade reaction, good to excellent yields | rsc.org |
| Pd-catalyzed two/fourfold amination | (Hetero)aryl halides, amines | 1,2-disubstituted (hetero)aryl fused imidazoles | Regiospecific, creates fluorescent scaffolds | acs.orgdeepdyve.com | |
| Metal-Free | Brønsted acid catalysis | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-trisubstituted imidazoles | No toxic waste, high functional group compatibility | organic-chemistry.orgacs.org |
| Brønsted Acid-Catalyzed | Benzoic acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-trisubstituted imidazoles | Mild conditions, high functional group compatibility | organic-chemistry.orgnih.govacs.orgresearchgate.net |
| Nanoparticle-Mediated | γ-Alumina nanoparticles | Benzil, arylaldehydes, aryl amines | 1,2,4,5-tetraarylimidazoles | Reusable catalyst, mild conditions | nih.gov |
| Cr2O3 nanoparticles | Aromatic aldehydes, ammonium acetate, benzil | Polysubstituted imidazoles | Green synthesis of catalyst, microwave-assisted | nih.gov | |
| Fe3O4 magnetic nanoparticles | Isothiocyanates, alkyl bromides, N-methylimidazole, triphenylphosphine | Imidazole derivatives | Easy catalyst separation and reuse, solvent-free | researchgate.net |
Derivatization Strategies for this compound Analogues
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. quinoline-thiophene.comepo.orgnih.govscispace.com These derivatization strategies are crucial for fine-tuning the compound's properties for various applications. quinoline-thiophene.com
N-alkylation is a fundamental approach to introduce various alkyl and substituted alkyl groups at the nitrogen atoms of the imidazole ring. quinoline-thiophene.comscispace.com A common laboratory method involves the reaction of 2-phenylimidazole (B1217362) with different benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, to yield this compound. Control over reaction conditions like temperature, solvent, and the choice of base is critical to minimize the formation of side products.
For instance, the N-alkylation of imidazoles and benzimidazoles can be efficiently carried out in an aqueous basic medium using sodium dodecyl sulfate (B86663) (SDS). lookchem.com This method has been shown to be effective for a range of alkyl halides, with reactive halides allowing the reaction to proceed at room temperature, while less reactive ones may require heating to around 60°C. lookchem.com
In some synthetic routes, protecting groups are employed to direct the alkylation to a specific nitrogen atom. scispace.com For example, the N-1 position of a 4-phenylimidazole (B135205) can be protected with acrylonitrile. scispace.com This allows for the subsequent benzylation of the N-3 position, forming a quaternary salt. scispace.com The protecting group can then be removed using a base like sodium hydroxide (B78521) to yield the desired N-substituted product. scispace.com
The "SEM-switch" strategy provides an alternative route for regioselective N-alkylation. This method involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. N-alkylation of the SEM-protected imidazole with a reagent like benzyl bromide, followed by acidic hydrolysis, can generate 1-benzyl-4-phenylimidazole in high yields. nih.gov
Table 1: Examples of N-Alkylation and N-Substitution Reactions
| Starting Material | Reagent | Product | Key Features |
| 2-Phenylimidazole | Benzyl bromide | This compound | Direct benzylation of the imidazole precursor. |
| Imidazoles/Benzimidazoles | Alkyl halides | N-1 alkylated products | Reaction proceeds in an aqueous SDS-NaOH medium. lookchem.com |
| 4-Phenylimidazole | 1. Acrylonitrile 2. Benzyl bromide 3. NaOH | 1-Benzyl-4-phenylimidazole | Use of a protecting group for regioselective N-substitution. scispace.com |
| SEM-protected imidazole | Benzyl bromide | 1-Benzyl-4-phenylimidazole | "SEM-switch" strategy for regioselective N-alkylation. nih.gov |
The introduction of specific functional groups onto the this compound framework can significantly alter its electronic properties and biological activity. nih.govacs.orggoogle.com
Halogenation: Halogen atoms can be introduced into the phenyl rings of the molecule through electrophilic substitution reactions. quinoline-thiophene.com For example, the reaction of this compound-5-acetate with fuming nitric acid in glacial acetic acid can lead to nitration, and subsequent reactions can introduce halogens. google.com A patent describes the halogenation of a related imidazole derivative, resulting in 1-benzyl-5-chloro-2-phenyl-4-nitrobenzyl)-2-phenylimidazole-5-acetate. epo.org
Trifluoromethylation: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. One approach for trifluoromethylation involves the use of imidazole N-oxides as precursors. nih.govacs.org A two-step, one-pot protocol has been developed for the synthesis of 2-CF3S-imidazoles. nih.gov This method involves a sulfur-transfer reaction followed by electrophilic trifluoromethylation using the Togni reagent. nih.govacs.org Another strategy for the trifluoromethylation of C(sp3)–H bonds adjacent to azines utilizes an imidazolium (B1220033) sulfonate reagent. rsc.orgresearchgate.netrsc.org This photoinduced method involves a transient activating strategy. rsc.orgresearchgate.netrsc.org
Table 2: Examples of Functional Group Incorporation
| Starting Material | Reagent(s) | Product | Method |
| This compound-5-acetate | Fuming nitric acid, then halogenating agent | Halogenated derivative | Electrophilic substitution. google.com |
| Imidazole N-oxides | 1. Sulfur transfer reagent 2. Togni reagent | 2-Trifluoromethylsulfanyl-imidazoles | One-pot sulfur-transfer and trifluoromethylation. nih.govacs.org |
| Azines with C(sp3)–H bonds | Imidazolium sulfonate reagent | Trifluoromethylated azines | Photoinduced transient activating strategy. rsc.orgresearchgate.netrsc.org |
Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create new hybrid molecules with potentially enhanced or synergistic activities. The imidazole ring itself is a versatile component for creating such hybrids. biointerfaceresearch.com
The ability of the imidazole ring and its derivatives, like benzimidazole, to be easily functionalized allows for covalent attachment to other molecular structures. biointerfaceresearch.com This adaptability is exploited in the development of various new chemical entities. For instance, computational studies have been performed on derivatives of 1-benzyl-2-phenyl-1H-benzimidazole, which is a hybrid of the imidazole and benzimidazole structures. biointerfaceresearch.com These studies explore the potential of such hybrids as nonlinear optical (NLO) materials and for their biological activities. biointerfaceresearch.com The synthesis of these hybrid molecules often involves multi-step reactions that build upon the core imidazole or benzimidazole structure. rsc.orguestc.edu.cnresearching.cn
Advanced Spectroscopic and Chromatographic Characterization of 1 Benzyl 2 Phenylimidazole
Chromatographic Techniques for Purity Assessment and Separation.
Thin Layer Chromatography (TLC)
Thin-layer chromatography serves as a rapid and effective qualitative tool for monitoring the progress of reactions involving 1-benzyl-2-phenylimidazole and for preliminary purity assessment. The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase and the mobile phase.
In typical applications for N-substituted imidazole (B134444) derivatives, a common stationary phase is silica (B1680970) gel 60 F254. The choice of mobile phase is critical for achieving clear separation. A frequently utilized solvent system for compounds with similar polarity is a mixture of ethyl acetate (B1210297) and n-hexane. The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rf) value. For instance, a mobile phase of ethyl acetate/n-hexane (3:5 v/v) has been effectively used for related benzimidazole (B57391) structures. Visualization of the spots on the TLC plate is commonly achieved under UV light at 254 nm, where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by the UV-active compound.
Table 1: Illustrative TLC Parameters for Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate : n-Hexane |
| Ratio | 3:5 (v/v) |
| Visualization | UV light (254 nm) |
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities based on their differential adsorption to the stationary phase.
The stationary phase most commonly employed is silica gel (mesh size 70-230 or 230-400). The selection of the mobile phase, or eluent, is guided by preliminary TLC analysis. A solvent system that provides a good Rf value (typically in the range of 0.2-0.4) on TLC is often a suitable starting point for column chromatography. For compounds in this class, a gradient elution using mixtures of ethyl acetate and n-hexane is a standard approach. The process may start with a lower polarity solvent mixture (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate. This allows for the elution of less polar impurities first, followed by the target compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 2: General Column Chromatography Parameters for Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 70-230 mesh) |
| Mobile Phase | Ethyl Acetate in n-Hexane (Gradient Elution) |
| Initial Eluent | Low polarity (e.g., 5% Ethyl Acetate in n-Hexane) |
| Final Eluent | Higher polarity (e.g., 20-30% Ethyl Acetate in n-Hexane) |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography offers a more sensitive and quantitative method for assessing the purity of this compound. Reversed-phase HPLC is a common mode used for this type of analysis.
In a reversed-phase setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. A Newcrom R1 column is one such stationary phase that can be utilized for the separation of this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive like phosphoric acid or formic acid to improve peak shape and resolution. For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The precise conditions, including the mobile phase composition, flow rate, and column temperature, would be optimized to achieve baseline separation of the target compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.
Table 3: Representative HPLC Conditions for this compound Analysis
| Parameter | Description |
| Stationary Phase | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile : Water with Phosphoric Acid |
| Detection | UV Spectrophotometry |
| MS-Compatible Mobile Phase | Acetonitrile : Water with Formic Acid |
Biological and Pharmacological Investigations of 1 Benzyl 2 Phenylimidazole
Antiproliferative and Anticancer Activities
The benzimidazole (B57391) scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating the ability to impede the growth of cancer cells. nih.govbenthamdirect.com These compounds are known to target various pathways crucial for cancer progression, including cell division, DNA replication, and signaling cascades. nih.govbiotech-asia.org The introduction of benzyl (B1604629) and phenyl groups at the 1 and 2 positions of the imidazole (B134444) ring, as seen in 1-benzyl-2-phenylimidazole, has been a key strategy in enhancing this anticancer potential. acs.org
In Vitro Cytotoxicity Assays (e.g., MTT Assay, Flow Cytometry)
In vitro studies are fundamental in the preliminary assessment of a compound's anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity. While specific IC50 values for the parent compound this compound are not extensively reported in the reviewed literature, numerous studies on its derivatives highlight the potent cytotoxic effects of this chemical class against a variety of human cancer cell lines.
For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antiproliferative activity against the MDA-MB-231 human breast cancer cell line. While the unsubstituted 1H-benzimidazole derivatives showed limited activity (IC50 > 100 μM), N-substitution significantly enhanced anticancer effects. nih.gov One study demonstrated that a newly synthesized N-phenyl benzimidazole derivative exhibited cytotoxic effects against both A549 lung cancer and HepG2 liver cancer cell lines. journalagent.com Another investigation into benzimidazole derivatives reported IC50 values of 28.54±2.91 μg/mL and 31.21±4.49 μg/mL against HCT-116 colon cancer and MCF-7 breast cancer cell lines, respectively, for one such derivative. waocp.org
The mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death. Benzimidazole derivatives have been shown to arrest the cell cycle at various phases, such as G2/M and S-phase, leading to the inhibition of cell proliferation. nih.govresearchgate.net This is often accompanied by the disruption of mitochondrial membrane potential and the activation of caspases, key enzymes in the apoptotic pathway. nih.gov Flow cytometry is a crucial technique used to analyze these cellular changes, including cell cycle distribution and the stages of apoptosis.
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| N-Alkylated-2-phenyl-1H-benzimidazole derivative (1e) | MDA-MB-231 (Breast) | MTT | 21.93 µM | nih.gov |
| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | MDA-MB-231 (Breast) | MTT | 16.38 µM | nih.gov |
| Benzimidazole derivative 1 | HCT-116 (Colon) | MTT | 28.54±2.91 µg/mL | waocp.org |
| Benzimidazole derivative 1 | MCF-7 (Breast) | MTT | 31.21±4.49 μg/mL | waocp.org |
| Benzimidazole derivative 2 | HCT-116 (Colon) | MTT | 16.18±3.85 μg/mL | waocp.org |
| Benzimidazole derivative 4 | MCF-7 (Breast) | MTT | 8.86±1.10 μg/mL | waocp.org |
In Vivo Efficacy Studies (e.g., Xenograft Models)
While in vitro data provides valuable initial insights, in vivo studies using animal models are essential to evaluate the therapeutic potential of a compound in a whole organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.
Tumor Specificity Assessments
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Several studies on benzimidazole derivatives have indicated a degree of tumor selectivity. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines while being less toxic to normal cell lines like human embryonic kidney cells (HEK-293T) or normal liver cells. scispace.com This selectivity is a crucial factor in developing safer and more effective cancer treatments. The structural modifications on the benzimidazole core, including the substituents at the 1 and 2 positions, play a significant role in determining this tumor specificity. tandfonline.com
Antimicrobial Efficacy
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, forming the basis of several clinically used drugs. benthamdirect.com The structural features of this compound make it a promising candidate for further exploration in this area.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Benzimidazole-based compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is often attributed to their structural similarity to purines, which allows them to interfere with the synthesis of bacterial nucleic acids and proteins.
Studies on derivatives of this compound have shown notable antibacterial efficacy. For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibited significant inhibition against Gram-positive bacteria such as Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. acs.orgnih.gov One study reported a moderate MIC of 125.0 µg/mL for a benzyl-substituted benzimidazolium salt against S. aureus. researchgate.net While activity against Gram-negative bacteria like Escherichia coli has also been reported for some benzimidazole derivatives, they often exhibit higher MIC values compared to their activity against Gram-positive strains. nih.gov
Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | Streptococcus faecalis | 8 | nih.gov |
| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | Staphylococcus aureus | 4 | nih.gov |
| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivative (2g) | MRSA | 4 | nih.gov |
| Benzyl-substituted benzimidazolium salt | Staphylococcus aureus | 125.0 | researchgate.net |
| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (59) | S. aureus & MRSA | 3.12 | nih.gov |
| Nitroimidazole compound 8g | S. aureus | 1 | nih.gov |
Antifungal Activity (e.g., Candida albicans)
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern, especially in immunocompromised individuals. Benzimidazole derivatives have demonstrated significant antifungal properties.
Investigations into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have revealed moderate activity against Candida albicans, with some compounds showing MIC values of 64 μg/mL. acs.orgnih.gov Another study on phenyl- and benzimidazole-substituted benzyl ethers also reported antifungal activity against C. albicans. nih.gov The introduction of alkyl groups at the 1-position of the 2-phenyl-1H-benzo[d]imidazole structure has been shown to positively influence antifungal activity. nih.gov While specific MIC values for this compound against C. albicans are not consistently documented, the collective data from its derivatives suggest that this chemical scaffold is a promising starting point for the development of novel antifungal agents.
Table 3: Antifungal Activity of Selected Benzimidazole Derivatives against Candida albicans
| Compound/Derivative | MIC (μg/mL) | Reference |
|---|---|---|
| N-Alkylated-2-phenyl-1H-benzimidazole derivatives (1b, 1c) | 64 | acs.orgnih.gov |
| N-Alkylated-2-(p-methoxyphenyl)-1H-benzimidazole derivatives (2e, 2g) | 64 | acs.orgnih.gov |
Anti-inflammatory and Analgesic Properties
The imidazole nucleus, a key component of this compound, is recognized for its therapeutic potential, with various derivatives demonstrating significant anti-inflammatory and analgesic effects. Research into substituted imidazole derivatives has highlighted their capacity to modulate biological pathways associated with pain and inflammation.
Derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their analgesic properties. While many of these compounds exhibited moderate effects, some demonstrated notable activity, comparable to that of morphine in certain animal models. nih.gov The structural versatility of the benzimidazole scaffold, a related bicyclic aromatic heterocycle, allows for the development of compounds with a broad spectrum of biological activities, including anti-inflammatory and analgesic actions. banglajol.inforesearchgate.net
The carrageenan-induced rat paw edema model is a widely utilized and well-established in vivo assay for evaluating the anti-inflammatory activity of new chemical entities. ijpras.comnih.govnih.govplos.orgsemanticscholar.org This model mimics the hallmarks of acute inflammation, including edema, hyperalgesia, and erythema. The inflammatory response in this model is biphasic. The initial phase (the first 90 minutes) involves the release of histamine, serotonin, and bradykinin (B550075). The subsequent phase (after 90 minutes) is characterized by the production of prostaglandins and the infiltration of polymorphonuclear cells.
Studies on various substituted benzimidazole derivatives have demonstrated their potential to inhibit paw edema in this model. For instance, certain derivatives have shown a significant reduction in paw volume, with efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac and diclofenac. banglajol.inforesearchgate.netnih.gov The anti-inflammatory effect is often dose-dependent, with higher doses of the compounds leading to a greater reduction in swelling.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition of Paw Edema (Reference) |
|---|---|---|---|---|
| Compound 1 | 50 | 87.72 | Aceclofenac | 92.98 |
| Compound 2 | 50 | 85.96 | Aceclofenac | 92.98 |
| Compound 2b | 100 | 81.75 | Aceclofenac | 87.83 |
| Compound 2d | 100 | 86.69 | Aceclofenac | 87.83 |
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. mdpi.comscience-line.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov 5-Lipoxygenase (5-LOX) is another crucial enzyme in this pathway, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov
Several imidazole and benzimidazole derivatives have been investigated for their inhibitory activity against COX and 5-LOX enzymes. researchgate.net In vitro assays are employed to determine the half-maximal inhibitory concentration (IC50) of these compounds, which indicates their potency. nih.gov Some novel 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives have been designed and evaluated as selective COX-2 inhibitors. researchgate.net Similarly, certain benzimidazole derivatives have shown potent inhibitory effects on both COX-1 and COX-2. academicjournals.org
| Compound Type | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | COX-2 | 0.71 |
| 1,4-Benzoxazine derivative (Compound 3e) | COX-2 | 0.57 |
| 1,4-Benzoxazine derivative (Compound 3f) | COX-2 | 0.62 |
| Benzyl phenyl ketone (K206) | 5-hLOX | 2.3 |
| Benzyl phenyl ketone (K205) | 5-hLOX | 3.5 |
Antioxidant Potential
The antioxidant properties of benzimidazole derivatives have been a subject of interest in medicinal chemistry. These compounds have the ability to scavenge free radicals, which are implicated in the pathogenesis of various diseases, including inflammation. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.
Studies on novel benzimidazole derivatives have demonstrated their potential as antioxidant agents. For instance, some synthesized compounds have shown promising free radical scavenging activity, with EC50 values indicating their effectiveness. The antioxidant potential of these compounds is often linked to their chemical structure, with certain substituents enhancing their activity.
Anti-diabetic Properties
Benzimidazole derivatives have emerged as a promising class of compounds in the search for new anti-diabetic agents. hilarispublisher.com Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. ekb.eg One of the therapeutic strategies for managing diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose.
Several series of 2-phenyl-1H-benzo[d]imidazole-based derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov Many of these compounds have shown potent inhibitory activity, with some exhibiting IC50 values in the micromolar range. nih.gov Kinetic studies have revealed that some of these derivatives act as non-competitive inhibitors of the enzyme. nih.gov Furthermore, in vivo studies in animal models have demonstrated the hypoglycemic activity of certain benzimidazole derivatives, suggesting their potential for the development of new anti-diabetic drugs. nih.gov
Antiviral Activities
The benzimidazole scaffold is a key component in a number of antiviral drugs. researchgate.net Derivatives of this heterocyclic system have been shown to possess a broad spectrum of antiviral activity against various RNA and DNA viruses. researchgate.netnih.gov
Specifically, 2-phenylbenzimidazole derivatives have been synthesized and evaluated for their antiviral effects. Some of these compounds have demonstrated high activity against viruses such as Coxsackie B2, Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). researchgate.net Certain compounds have shown outstanding and selective activity against Vaccinia Virus (VV) and BVDV. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of viral enzymes, such as the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV). nih.gov
Anthelmintic Applications
Substituted benzimidazole derivatives have a well-established history of use as anthelmintic agents in veterinary medicine. nih.gov These compounds are effective against a wide range of parasitic worms. The benzimidazole scaffold is a core component of several commercially successful anthelmintic drugs. The mechanism of action of benzimidazole anthelmintics typically involves the disruption of microtubule polymerization in the parasite, leading to its death.
Other Noteworthy Biological Activities of Imidazole Derivatives
The imidazole nucleus is a versatile scaffold in medicinal chemistry, leading to the development of compounds with diverse pharmacological effects. Beyond the more commonly studied antimicrobial and anticancer properties, imidazole derivatives have demonstrated potential in treating a range of other conditions.
The role of histamine in allergic reactions is well-established, and compounds that modulate the histamine system are crucial in allergy management. Histamine itself is an imidazole derivative, and it exerts its effects through various histamine receptors. nih.gov Consequently, other imidazole-based compounds have been rationally designed to interact with these receptors and mitigate allergic responses.
A notable example is SCH-50971, a potent and selective histamine H3 receptor agonist. nih.gov As a cyclized pyrrolidine derivative of histamine, SCH-50971 has demonstrated anti-allergic effects in animal models. nih.gov The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, and its activation can modulate the release of histamine and other neurotransmitters involved in inflammatory and allergic processes. mdpi.com Research into dual-acting H3/H1 receptor antagonists is also an active area, aiming to treat allergic diseases with a reduced risk of side effects like nasal congestion. researchgate.net Furthermore, studies on substituted 2-phenyl-benzimidazole derivatives have indicated their potential to suppress key markers associated with allergy and asthma, such as IgE and certain cytokines. nih.gov
Table 1: Examples of Imidazole Derivatives with Anti-allergic Activity
| Compound/Derivative Class | Mechanism of Action | Observed Effects |
|---|---|---|
| SCH-50971 | Histamine H3 Receptor Agonist | Shows anti-allergic effects in animal models. nih.gov |
| Substituted 2-phenyl-benzimidazoles | Suppression of IgE and cytokines | Potent activity against markers of allergy and asthma. nih.gov |
Amoebiasis, caused by protozoan parasites such as Entamoeba histolytica, remains a significant health concern in many parts of the world. Several imidazole derivatives have been investigated for their potential to combat these infections.
Research has shown that certain imidazothiazole derivatives exhibit significant amoebicidal activity against the opportunistic pathogen Acanthamoeba castellanii. In one study, compounds 1m and 1zb were particularly effective, eradicating a substantial percentage of the amoeba population. nih.gov These compounds were also found to inhibit the encystation and excystation processes, which are crucial for the parasite's life cycle, and to block the amoeba's ability to bind to human cells. nih.gov
Another area of investigation involves metal complexes of nitroimidazole acylhydrazones. The chelation of these imidazole derivatives with transition metals like copper, cobalt, and nickel has been shown to enhance their anti-amoebic activity against Entamoeba histolytica. nih.gov The proposed mechanism for some of these compounds involves the inhibition of essential parasitic enzymes like thioredoxin reductase. nih.gov
**Table 2: Anti-amoebic Activity of Selected Imidazothiazole Derivatives against *Acanthamoeba castellanii***
| Compound | Amoebicidal Activity (% Eradication) | Inhibition of Amoeba Binding to Human Cells (%) |
|---|---|---|
| 1m | 70% | 61% |
| 1zb | 67% | 55% |
Data sourced from a study on imidazothiazole derivatives against A. castellanii. nih.gov
Certain imidazole derivatives have been found to possess antipyretic, or fever-reducing, properties. For instance, a clinical study investigated the anti-inflammatory, analgesic, and antipyretic actions of imidazole-2-hydroxybenzoate in the context of acute respiratory tract inflammation. nih.govresearchgate.net
More specific preclinical research has identified a novel imidazo[1,2-a]pyridine derivative with potent antipyretic activity. In a study using a lipopolysaccharide (LPS)-induced fever model, this compound demonstrated a significant reduction in fever. The proposed mechanism of action for this compound is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which in turn reduces the production of hypothalamic prostaglandin E2 (PGE2), a key mediator of fever, without significantly inhibiting cyclooxygenase (COX) enzymes. dovepress.com This selective action is noteworthy as it may avoid the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. dovepress.com
Table 3: Antipyretic Effect of a Novel Imidazo[1,2-a]pyridine Derivative
| Method of Administration | Fever Reduction (%) | Reduction in Hypothalamic PGE2 Production (%) |
|---|---|---|
| Intravenous (i.v.) | 82.18% | 69.13% |
| Intracerebroventricular (i.c.v.) | 112% | Not Reported |
Data from a study on a novel antipyretic compound targeting mPGES-1. dovepress.com
The development of novel antiretroviral agents is a critical area of research in the fight against Human Immunodeficiency Virus type 1 (HIV-1). Imidazole derivatives have emerged as a promising class of compounds, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) and work by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. researchgate.net
Numerous studies have focused on synthesizing and evaluating the anti-HIV-1 activity of various imidazole-based compounds. For example, a series of N-aminoimidazole (NAIM) analogs have shown potent activity against wild-type HIV-1 reverse transcriptase as well as strains with common NNRTI resistance mutations like K103N and Y181C. Similarly, imidazole thioacetanilide derivatives have demonstrated potent inhibition of HIV-1, with some compounds exhibiting half-maximal effective concentrations (EC50) in the sub-micromolar range. The structural diversity of imidazole hybrids, combining the imidazole nucleus with other pharmacophores like oxazole and thiazole, is also being explored to develop novel anti-HIV agents that can act through various mechanisms, including inhibition of reverse transcriptase, integrase, and protease. researchgate.net
Table 4: Anti-HIV-1 Activity of Selected Imidazole Derivatives
| Derivative Class | Compound | Activity | Target |
|---|---|---|---|
| N-aminoimidazoles | Analog 5 | Potent activity against WT and mutant HIV-1 RT | HIV-1 Reverse Transcriptase |
| Imidazole Thioacetanilides | 29e | EC50 = 0.18 µM | HIV-1 |
| Imidazole Thioacetanilides | 29b | EC50 = 0.20 µM | HIV-1 |
Data compiled from studies on novel NNRTI analogs.
Structure Activity Relationship Sar Studies of 1 Benzyl 2 Phenylimidazole Analogues
Impact of Substituents on Biological Potency
The nature and position of substituents on the phenyl and benzyl (B1604629) rings, as well as on the imidazole (B134444) core, play a crucial role in determining the biological activity of 1-benzyl-2-phenylimidazole analogues.
The spatial arrangement of the phenyl and benzyl groups relative to the imidazole core significantly influences the biological activity of these compounds. Computational studies have shown that substitutions at the para, meta, and ortho positions of the phenyl-imidazole ring can lead to differences in the planarity of the molecule, which in turn affects its interaction with biological targets. biointerfaceresearch.com
For a related series of 1-phenylbenzimidazoles, a systematic study revealed clear SARs regarding substituent positions. nih.gov While this study was not on 1-benzyl-2-phenylimidazoles, it provides valuable insights. Substituents at the 4'- and 3'-positions of the 1-phenyl ring were generally tolerated, but they did not lead to a significant improvement in activity. nih.gov Conversely, any substitution at the 2'-position of the phenyl ring resulted in a complete loss of activity. nih.gov This suggests that steric hindrance at the 2'-position may prevent the molecule from adopting the necessary conformation for binding to its biological target.
In the context of 1-benzyl-1H-benzimidazole analogues evaluated as anticancer agents, the position of substituents on the benzyl ring was also found to be critical. nih.gov
The introduction of halogen atoms to the this compound scaffold can significantly modulate its biological activity. Halogenation can alter the compound's lipophilicity, electronic properties, and metabolic stability.
In a study of 1H-benzimidazole-oxadiazole derivatives, it was observed that the presence of halogen atoms on the phenyl ring influenced their anti-tumor activity. researchgate.net For instance, in a series of 1H-benzimidazole derivatives, a 5-chloro substitution on the benzimidazole (B57391) ring was found to enhance cytotoxicity against MCF-7 breast cancer cells when compared to a 5-fluoro substitution. nih.gov
Computational analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives have also explored the effects of halogenation. The introduction of fluorine atoms, for example, has been shown to impact the electronic properties of the molecule. biointerfaceresearch.com While specific experimental data on the systematic halogenation of the this compound core and its direct correlation with a specific biological activity is limited in the provided search results, the general principles of medicinal chemistry suggest that such modifications would have a profound effect on potency and selectivity.
The electronic properties of substituents on the aromatic rings of this compound analogues are a key determinant of their biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, thereby affecting its ability to interact with biological targets.
In silico studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have provided insights into the influence of these groups. biointerfaceresearch.comresearchgate.net Compounds with electron-donating groups were predicted to be good electron donors, while those with electron-withdrawing groups like nitro (NO2) were identified as good electron acceptors. biointerfaceresearch.comresearchgate.net These electronic characteristics are believed to influence the non-linear optical (NLO) properties and the potential for antioxidant and antihypertensive activities through molecular docking simulations. biointerfaceresearch.comresearchgate.net
The following table summarizes the calculated electron-donating and electron-accepting power of some substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives from a computational study. biointerfaceresearch.com
| Compound | Substituent | Electron-Donating Power (ω−) in eV | Electron-Accepting Power (ω+) in eV |
| A1 | Unsubstituted | 4.71 | 1.18 |
| A2 | 4-F (on phenyl) | 5.675 | 1.766 |
| A3 | 4-F (on benzyl) | 4.785 | 1.210 |
| A4 | 4-NO2 (on phenyl) | 8.13 | 3.60 |
| A5 | 4-NO2 (on benzyl) | 9.284 | 4.744 |
In a series of 1,2,6-trisubstituted benzimidazoles evaluated for anti-inflammatory activity, the nature of the group at the C6 position was critical. nih.gov It was observed that compounds bearing an electron-withdrawing nitro group at the 6-position were more active than those with electron-donating groups. nih.gov
Role of the Imidazole Nitrogen and Ring System Modifications
The imidazole ring is a fundamental component of the this compound scaffold and plays a vital role in its biological activity. The nitrogen atoms within the imidazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as enzymes and receptors. researchgate.net The imidazole moiety is a key feature in many pharmaceutical drugs and is known for its ability to accommodate various functional groups. biointerfaceresearch.comresearchgate.net
Modifications to the imidazole ring itself, such as the introduction of substituents or its fusion with other ring systems, can have a profound impact on biological activity. For instance, the fusion of a benzene (B151609) ring to the imidazole core to form a benzimidazole can significantly alter the pharmacological profile. biointerfaceresearch.comresearchgate.netnih.gov Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.netnih.gov
In a study of 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR), it was found that the benzimidazole core was essential for activity, as closely related heterocycles were inactive. nih.gov Furthermore, substitutions at the 2-, 4-, and 7-positions of the benzimidazole ring generally abolished activity, highlighting the sensitivity of the ring system to structural changes. nih.gov
Correlations between Molecular Geometry and Biological Activity
Computational studies using Density Functional Theory (DFT) have been employed to optimize the geometries of 1-benzyl-2-phenyl-1H-benzimidazole derivatives and to correlate these structural parameters with potential biological activity. biointerfaceresearch.comresearchgate.net These studies have revealed that the benzimidazole ring system is generally planar. researchgate.net
The dihedral angle between the imidazole ring and the benzyl group is a key geometric parameter. In the crystal structure of 1-benzyl-1H-benzimidazole, these two rings are almost mutually perpendicular, with a dihedral angle of 85.77°. researchgate.net This perpendicular arrangement can influence how the molecule presents its phenyl and benzyl substituents for interaction with a biological target.
The following table presents selected geometric parameters for a series of computationally modeled 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com
| Compound | C1–N32 Bond Length (Å) | C10–C11 Bond Length (Å) | C1–N32–C10 Bond Angle (°) | N32–C10–N33 Bond Angle (°) |
| A1 | 1.391 | 1.474 | 105.84 | 113.05 |
| A2 | 1.391 | 1.474 | 105.79 | 113.07 |
| A3 | 1.389 | 1.474 | 105.92 | 113.05 |
| A4 | 1.392 | 1.472 | 105.79 | 112.93 |
| A5 | 1.391 | 1.489 | 105.59 | 113.38 |
| A6 | 1.389 | 1.475 | 124.25 | 113.04 |
These variations in molecular geometry are believed to contribute to the observed differences in predicted biological activities. biointerfaceresearch.com
Mechanistic Elucidation of Biological Actions of 1 Benzyl 2 Phenylimidazole
Mechanisms of Apoptosis Induction in Cancer Cells
1-benzyl-2-phenylimidazole has been shown to be a potent inducer of apoptosis in cancer cells through a multi-pronged approach that engages both the intrinsic and extrinsic apoptotic pathways. This coordinated activation ensures a robust and efficient elimination of malignant cells.
Intrinsic Mitochondrial Pathway Modulation
The intrinsic pathway of apoptosis, centered on the mitochondria, is a critical target of this compound. The compound effectively disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, tipping the scales in favor of cell death. Research has demonstrated that treatment with this compound leads to the upregulation of pro-apoptotic members such as Bax, Bad, and Bak. Concurrently, it promotes the downregulation of anti-apoptotic proteins including Bcl-2, Bid, and Bcl-XL. This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial dysfunction. The altered balance culminates in the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic cascade.
Table 1: Modulation of Bcl-2 Family Proteins by this compound in Cancer Cells
| Protein | Function | Effect of this compound |
|---|---|---|
| Pro-Apoptotic | ||
| Bax | Promotes mitochondrial outer membrane permeabilization | Upregulation |
| Bad | Promotes apoptosis by inhibiting Bcl-2 and Bcl-XL | Upregulation |
| Bak | Promotes mitochondrial outer membrane permeabilization | Upregulation |
| Anti-Apoptotic | ||
| Bcl-2 | Inhibits apoptosis by sequestering pro-apoptotic proteins | Downregulation |
| Bid | In its full-length form, it is inactive. When cleaved, tBid promotes apoptosis. | Downregulation |
Extrinsic Death Receptor-Dependent Pathway Activation
In addition to its effects on the mitochondria, this compound also activates the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Studies have shown that the compound triggers this cascade by upregulating the expression of the Fas receptor. The engagement of the Fas receptor leads to the recruitment of the Fas-associated death domain (FADD) adapter protein. This, in turn, facilitates the activation of pro-caspase-8, the initiator caspase of the extrinsic pathway. The subsequent cleavage and activation of caspase-8 set off a downstream cascade of effector caspases, ultimately leading to the execution of the apoptotic program.
Cytosolic Release of Apoptosis-Inducing Factors
A direct consequence of the mitochondrial membrane permeabilization induced by this compound is the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol. Notably, the compound has been found to promote the cytosolic release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G). Once in the cytosol, these factors translocate to the nucleus where they contribute to DNA fragmentation and chromatin condensation in a caspase-independent manner. This provides an additional layer of apoptotic signaling, ensuring cell death even if caspase activation is inhibited.
Endoplasmic Reticulum (ER) Stress Signaling Involvement
The endoplasmic reticulum is a key organelle involved in protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger apoptosis. While some benzimidazole (B57391) derivatives have been reported to induce apoptosis through the ER stress signaling pathway, current research has not definitively established the involvement of this mechanism in the apoptotic activity of this compound. Further investigation is required to elucidate whether this compound also engages the ER stress pathway to exert its cytotoxic effects on cancer cells.
Modes of Antimicrobial Action
Beyond its anticancer properties, this compound and related compounds have demonstrated notable antimicrobial, particularly antifungal, activity. The primary mode of this action appears to be the disruption of the fungal cell membrane's integrity and function.
Interference with Fungal Cell Membranes
The fungal cell membrane is a critical structure for maintaining cellular homeostasis and viability. A key component of this membrane is ergosterol (B1671047), which is functionally analogous to cholesterol in mammalian cells. Benzimidazole and benzylamine (B48309) derivatives have been shown to interfere with the biosynthesis of ergosterol. guidechem.comguidechem.com This is achieved through the inhibition of key enzymes in the ergosterol synthesis pathway, such as squalene (B77637) epoxidase and lanosterol (B1674476) 14α-demethylase (Erg11p). guidechem.comgoogle.com The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. guidechem.com This disruption of sterol composition increases the permeability of the membrane, leading to the leakage of essential cellular components and ultimately, fungal cell death. google.com This mechanism of action is a hallmark of several clinically used antifungal agents and is a likely contributor to the antimicrobial effects of this compound. guidechem.comguidechem.com
Table 2: Proposed Antimicrobial Mechanism of this compound
| Target | Mechanism of Action | Consequence |
|---|---|---|
| Fungal Cell Membrane | Inhibition of enzymes in the ergosterol biosynthesis pathway (e.g., squalene epoxidase, Erg11p) | Depletion of ergosterol and accumulation of toxic sterol precursors |
| Increased membrane permeability and leakage of cellular components |
Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase IV)
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play a crucial role in DNA replication and are validated targets for antibiotics. nih.gov The benzimidazole scaffold has been utilized in the development of inhibitors for these enzymes. For instance, a series of benzimidazole urea (B33335) derivatives were discovered to be dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, binding to their ATP sites. nih.gov Another study identified a bis-benzimidazole compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), as a poison inhibitor that preferentially targets E. coli topoisomerase I over its human counterparts. nih.gov This indicates that the benzimidazole core can be tailored to achieve selective inhibition of bacterial topoisomerases.
However, specific research detailing the inhibitory activity and mechanism of this compound against DNA gyrase or topoisomerase IV has not been identified. While the broader class of benzimidazoles shows promise in targeting these enzymes, direct evidence for the efficacy of this specific compound is not available in the current literature.
Enzyme and Receptor Targeting Profiles
The 1-benzyl-2-phenyl-1H-benzimidazole framework is a versatile scaffold that has been explored for its interaction with a range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govacs.orgnih.gov The specific substitutions of a benzyl (B1604629) group at the N-1 position and a phenyl group at the C-2 position define its potential interactions with various enzymes and receptors.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key target for therapeutic intervention. plu.mx
While no studies have directly reported the xanthine oxidase inhibitory activity of this compound, research on structurally similar compounds highlights the potential of the 2-phenyl-1H-imidazole scaffold for this target. A study on a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed potent XO inhibitory activity, with some compounds showing inhibitory potencies (IC50) in the low nanomolar range, comparable to the approved drug Febuxostat. plu.mx Kinetic studies of a representative compound from this series indicated a mixed-type inhibition mechanism. plu.mx This suggests that the 2-phenyl-imidazole core is a promising pharmacophore for XO inhibition.
| Compound ID | R Group | IC50 (μM) |
| 4d | 4-Cl | 0.003 |
| 4e | 4-Br | 0.003 |
| 4f | 4-I | 0.006 |
| Febuxostat | (Reference) | 0.01 |
Data sourced from a study on 1-hydroxy-4-methyl-2-(substituted-phenyl)-1H-imidazole-5-carboxylic acid ethyl ester derivatives, which are structurally related to this compound. plu.mx
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that mediates inflammatory pathways through the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation that avoids the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
The benzimidazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. Studies on various benzimidazole derivatives have demonstrated a range of inhibitory potencies against the COX-2 isozyme. researchgate.net For example, certain benzimidazole derivatives incorporating an oxadiazole moiety have been found to be potent and selective inhibitors of COX-2. researchgate.net However, specific enzymatic assays and quantitative data (e.g., IC50 values) detailing the direct inhibitory effect of this compound on the COX-2 enzyme are not present in the reviewed scientific literature.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1. columbia.edunih.gov As such, it is a significant therapeutic target for a variety of autoimmune and inflammatory disorders. nih.gov
The imidazole (B134444) core is a key feature of a well-known class of p38 MAP kinase inhibitors, the pyridinyl-imidazoles. columbia.edu However, research into p38 MAP kinase inhibition has also explored other scaffolds. While the p38 pathway is a crucial target in inflammation, specific studies investigating this compound as a direct inhibitor of p38 MAP kinase have not been identified.
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor is a G protein-coupled receptor that is typically not present in healthy tissues but is induced by inflammatory cytokines and tissue injury. nih.gov This makes it an attractive target for treating chronic pain and inflammation. A series of 1-benzylbenzimidazoles has been designed and synthesized, leading to the discovery of novel and potent bradykinin B1 receptor antagonists. nih.gov Structure-activity relationship studies within this chemical series identified compounds with high affinity for the bradykinin B1 receptor. nih.gov
| Compound | R1 | R2 | Cynomolgus B1 Ki (nM) |
| 38a | H | H | 250 |
| 38d | 2-Cl | H | 12 |
| 38g | 2-Cl | 4-F | 5 |
| 38j | 2-Me | 4-F | 2 |
Data represents a selection of 1-benzyl-2-aryl-benzimidazole derivatives evaluated for their antagonistic activity at the cynomolgus bradykinin B1 receptor. nih.gov
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov By depleting local tryptophan concentrations, IDO1 expressed in tumor cells can suppress T-cell proliferation, allowing the tumor to evade the immune system. nih.gov Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. nih.gov
The phenylimidazole scaffold has been a foundation for the development of potent IDO1 inhibitors. nih.gov Mechanistic studies have suggested that the imidazole ring is an optimal group for binding to the heme iron within the enzyme's active site. nih.gov Early research into the phenylimidazole series of IDO1 inhibitors provided key insights, such as the active site's ability to accommodate large substitutions. nih.gov Although the this compound structure contains the core phenylimidazole pharmacophore, specific studies quantifying its inhibitory activity against IDO1 are not available in the current literature.
Interactions with DNA and Other Cellular Components
While direct, conclusive studies detailing the interaction of this compound with DNA are not extensively available, research on related benzimidazole derivatives provides valuable insights. Benzimidazole-based compounds have been shown to interact with the minor groove of DNA. This interaction is a critical aspect of their mechanism of action, potentially leading to DNA damage and the activation of apoptotic pathways.
In silico studies involving derivatives of 1-benzyl-2-phenyl-1H-benzimidazole have further explored their binding affinities with various proteins. These computational models predict that these compounds can act as inhibitors for enzymes such as APO-liver alcohol dehydrogenase and antihypertensive protein hydrolase, suggesting a broader range of cellular targets beyond DNA. biointerfaceresearch.comresearchgate.net
Modulation of Specific Biochemical Pathways
The biological activity of this compound and its derivatives is significantly attributed to their capacity to modulate specific biochemical pathways, most notably those involved in programmed cell death, or apoptosis.
Inhibition of Key Protein Synthesis
Currently, there is a lack of specific research findings directly addressing the inhibition of key protein synthesis by this compound.
Disruption of Cellular Signaling Cascades
Extensive research on the analogous compound, 1-benzyl-2-phenylbenzimidazole (BPB), in human chondrosarcoma cells has demonstrated its profound ability to disrupt cellular signaling cascades, primarily inducing apoptosis through both intrinsic and extrinsic pathways. mdpi.comnih.gov
Intrinsic Apoptotic Pathway:
The intrinsic, or mitochondrial, pathway is a major target of BPB. Its actions lead to a cascade of events within the cell, culminating in apoptosis.
Regulation of Bcl-2 Family Proteins: BPB has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, Bad, and Bak. Concurrently, it downregulates the expression of anti-apoptotic proteins like Bcl-2, Bid, and Bcl-XL. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the mitochondrial apoptotic cascade.
Mitochondrial Dysfunction: The altered expression of Bcl-2 family proteins leads to mitochondrial dysfunction. A key event in this process is the release of pro-apoptotic factors from the mitochondria into the cytoplasm. BPB treatment has been observed to promote the cytosolic release of Apoptosis Inducing Factor (AIF) and Endonuclease G (Endo G). mdpi.comnih.gov
Cytochrome c Release: Another crucial step is the release of cytochrome c from the mitochondria. While BPB was found to decrease mitochondrial levels of cytochrome c, this indicates its release into the cytoplasm, a key trigger for the activation of the caspase cascade. mdpi.com
Extrinsic Apoptotic Pathway:
In addition to the intrinsic pathway, BPB also activates the extrinsic, or death receptor-mediated, pathway of apoptosis.
Activation of Death Receptors: BPB triggers the extrinsic pathway by activating Fas, a death receptor on the cell surface. mdpi.comnih.gov
Caspase Activation: The activation of Fas leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of caspase-8. mdpi.comnih.gov Caspase-8, an initiator caspase, then activates downstream executioner caspases, leading to the dismantling of the cell.
The table below summarizes the key molecular events in the disruption of cellular signaling cascades by the related compound, 1-benzyl-2-phenylbenzimidazole (BPB), in human chondrosarcoma cells.
| Pathway | Key Molecular Event | Effect of BPB | Reference |
| Intrinsic Pathway | |||
| Upregulation of Pro-Apoptotic Proteins | Increased expression of Bax, Bad, Bak | mdpi.comnih.gov | |
| Downregulation of Anti-Apoptotic Proteins | Decreased expression of Bcl-2, Bid, Bcl-XL | mdpi.comnih.gov | |
| Mitochondrial Factor Release | Increased cytosolic release of AIF and Endo G | mdpi.comnih.gov | |
| Cytochrome c Release | Decreased mitochondrial cytochrome c | mdpi.com | |
| Extrinsic Pathway | |||
| Death Receptor Activation | Activation of Fas | mdpi.comnih.gov | |
| Adaptor Protein Recruitment | Activation of FADD | mdpi.comnih.gov | |
| Initiator Caspase Activation | Activation of Caspase-8 | mdpi.comnih.gov |
Theoretical and Computational Chemistry Studies on 1 Benzyl 2 Phenylimidazole
Molecular Docking Investigations.
Binding Affinity Predictions with Biological Protein Targets
Molecular docking simulations have been employed to predict the binding affinities of 1-benzyl-2-phenylimidazole derivatives against specific biological protein targets. These studies provide crucial information on the potential therapeutic applications of the compound by quantifying the strength of the interaction between the ligand (the imidazole (B134444) derivative) and the protein's binding site.
A significant computational study modeled six derivatives of this compound and calculated their binding affinities for two distinct protein targets: an APO-liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH) and an antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3). researchgate.net The calculations, performed at the B3LYP/6-31G** level of theory, predicted favorable binding energies for both targets, suggesting that this class of compounds could possess good antioxidant and antihypertensive properties. researchgate.net
The predicted binding affinities for the series of six derivative compounds (designated A1-A6) are summarized below. researchgate.net
Ligand-Protein Interaction Profiling
Beyond just the strength of the binding, computational studies have detailed the specific non-covalent interactions between this compound derivatives and the amino acid residues within the protein's active site. This profiling is essential for understanding the mechanism of inhibition and for guiding further structural modifications to enhance potency.
For the APO-liver alcohol dehydrogenase inhibitor (PDB ID: 5ADH), docking simulations revealed the specific binding mode for this class of compounds. The interactions are characterized by a network of contacts with several key amino acid residues in the binding pocket. The residues identified as being involved in these interactions include ILE 269, VAL 203, GLY 202, PRO 295, and ARG 47.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While Quantitative Structure-Activity Relationship (QSAR) modeling is a common computational technique used to find mathematical relationships between the chemical structure of compounds and their biological activity, no specific QSAR models developed solely for this compound were identified in the reviewed scientific literature. Studies on broader classes of benzimidazole (B57391) derivatives have utilized QSAR to correlate molecular descriptors with biological activity, but a dedicated model for the title compound is not available.
Studies of Nonlinear Optical (NLO) Properties
Computational studies based on Density Functional Theory (DFT) have been used to investigate the Nonlinear Optical (NLO) properties of this compound derivatives. These properties are crucial for applications in optoelectronics and photonics. The calculations predict the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which are key indicators of a molecule's NLO response.
In a study of six derivatives, these NLO properties were calculated at the B3LYP/6-31G** level of theory. The results indicated that several of the derivatives exhibit significant NLO behavior, with hyperpolarizability values greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net This enhanced NLO activity is linked to intramolecular charge transfer characteristics of the molecules. researchgate.net
The calculated NLO properties for three of the studied derivatives (A1, A2, A3) are presented in the table below.
Thermodynamic Property Calculations
Excited State Calculations and Photoabsorption Cross-sections
Theoretical predictions of the UV-Vis spectral properties of this compound derivatives have been performed to understand their electronic transitions. These calculations involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. researchgate.net
DFT calculations for a series of derivatives provided insights into their electronic behavior. For instance, the HOMO-LUMO energy gaps were calculated, which correlate with the electronic absorption maxima observed in UV-Vis spectroscopy. These calculations help in understanding the intramolecular charge transfer characteristics that are also responsible for the compound's NLO properties. researchgate.net
Potential Applications of 1 Benzyl 2 Phenylimidazole and Its Derivatives
Pharmaceutical Drug Development
The benzimidazole (B57391) core is a privileged structure in medicinal chemistry, analogous to naturally occurring purines, which allows it to interact readily with various biopolymers. nih.govnih.gov This has made 1-benzyl-2-phenylimidazole and its derivatives a fertile ground for the discovery of new therapeutic agents.
Derivatives of this compound have been investigated for a variety of pharmacological activities, demonstrating significant potential in treating a range of diseases.
Anticancer Activity: N-benzyl substituted benzimidazoles are recognized for their potent anticancer activities. ijper.org For instance, the derivative 1-benzyl-2-phenylbenzimidazole (BPB) has been shown to induce apoptosis (programmed cell death) in human chondrosarcoma cells through both intrinsic and extrinsic pathways. ijper.org The mechanism of action for many benzimidazole-based anticancer agents involves the disruption of cellular processes essential for cancer cell growth, such as cell cycle arrest, which can lead to apoptosis. nih.gov Some derivatives have also been developed to overcome resistance to existing cancer drugs like imatinib (B729) by inducing apoptosis and reducing the activity of proteins like P-glycoprotein, which is responsible for pumping drugs out of cancer cells. nih.gov
Antioxidant Properties: Several studies have explored the antioxidant capabilities of benzimidazole derivatives. researchgate.netimist.manih.gov These compounds can act as radical scavengers, mitigating cellular damage caused by oxidative stress. For example, a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives, which share a similar structural framework, demonstrated significant inhibition of lipid peroxidation in rat liver microsomes. bohrium.com The most active compound in that series, featuring a p-bromophenyl substituent, showed 57% inhibition of lipid peroxidation. bohrium.com Another series of benzimidazolehydrazone derivatives also exhibited notable antioxidant capacity in various chemical tests. nih.gov
Antihypertensive Effects: The benzimidazole ring is a key component in several commercial antihypertensive drugs, including Telmisartan. nih.govresearchgate.netresearchgate.net This has spurred research into new benzimidazole derivatives as potential treatments for hypertension. researchgate.netnih.gov These compounds often function as Angiotensin II Receptor Blockers (ARBs), which prevent the hormone angiotensin II from constricting blood vessels, thereby lowering blood pressure. nih.govresearchgate.net The synthesis of novel 2-phenyl substituted benzimidazoles has yielded compounds with promising antihypertensive activity in preclinical studies. nih.gov
Table 1: Investigated Therapeutic Activities of this compound and its Derivatives
| Therapeutic Area | Mechanism of Action / Finding | Derivative Type |
| Anticancer | Induces apoptosis in human chondrosarcoma cells. ijper.org | 1-Benzyl-2-phenylbenzimidazole (BPB) |
| Overcomes imatinib resistance in chronic myeloid leukemia cells. nih.gov | 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | |
| Suppresses cancer cell overgrowth via cell cycle arrest. nih.gov | N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | |
| Antioxidant | Inhibits lipid peroxidation. bohrium.com | 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides |
| Exhibits radical scavenging activity. nih.gov | Benzimidazolehydrazone derivatives | |
| Antihypertensive | Acts as Angiotensin II Receptor Blocker (ARB). nih.govresearchgate.net | 2-Phenyl substituted benzimidazoles |
The established safety and diverse bioactivity of benzimidazole compounds make them ideal candidates for drug repurposing and analog design.
Drug Repurposing: Drug repurposing involves finding new therapeutic uses for existing, approved drugs. nih.govscienceopen.com This strategy significantly reduces the time and cost of drug development. Benzimidazole-based anthelmintics (anti-parasitic drugs) such as mebendazole (B1676124) and albendazole (B1665689) are being extensively investigated for their potent anticancer effects. scienceopen.comresearchgate.net These compounds have shown efficacy in preclinical models of various cancers, including melanoma, leukemia, and colorectal cancer. nih.gov The success of repurposing these related compounds suggests that the this compound scaffold could be a valuable starting point for identifying new anticancer agents from existing libraries of molecules.
Analog Design: Analog design involves the systematic modification of a lead compound's chemical structure to optimize its therapeutic properties. The this compound structure offers multiple sites for modification, including the N-1 benzyl (B1604629) group, the C-2 phenyl group, and the benzimidazole ring itself. By synthesizing a series of analogs with different substituents at these positions, researchers can perform Structure-Activity Relationship (SAR) studies. researchgate.net These studies help identify the specific structural features that are crucial for a desired biological activity, allowing for the rational design of new drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net For example, a hybrid approach has been used to combine the N-benzyl benzimidazole core with a pyrimidine (B1678525) motif, leading to the creation of novel compounds with significant anticancer activity against human breast cancer cell lines. ijper.org
Catalysis in Organic Synthesis
Beyond its pharmaceutical potential, this compound and its analogs serve important roles in organic chemistry as catalysts and versatile chemical building blocks.
Imidazole (B134444) derivatives are widely used as curing agents and accelerators for epoxy resins. chemicalbook.comresearchgate.netguidechem.comresearchgate.net These resins are polymers that, when cured, form hard, durable materials with excellent chemical resistance and thermal stability. chemicalbook.com Compounds like 1-benzyl-2-methylimidazole (B84082) act as catalysts in the curing process, initiating the anionic polymerization of the epoxy resin. researchgate.net
The mechanism involves the imidazole's nitrogen atom attacking an epoxide ring, which opens the ring and creates an anionic intermediate. This intermediate then propagates a chain reaction, leading to the cross-linking of the polymer chains and the formation of a rigid thermoset material. chemicalbook.comguidechem.com The resulting cured epoxy resins are used in a vast array of applications, including adhesives, coatings, and as matrix materials for composites in the electronics and aerospace industries. made-in-china.com
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules. nih.govresearching.cngoogle.com It can be synthesized through the reaction of precursors such as 2-phenylimidazole (B1217362) and benzyl bromide. chemsrc.com
Once formed, it serves as a foundational scaffold for building larger, often biologically active, compounds. For example, it can be used as a starting material to create N-benzyl benzimidazole chalcones. These chalcones are then further reacted with other reagents, such as guanidine (B92328) hydrochloride, to produce benzimidazole-linked pyrimidine derivatives. ijper.org This synthetic pathway highlights the role of this compound as a crucial stepping stone, enabling the construction of novel hybrid molecules that combine the pharmacological properties of different chemical classes, as seen in the development of new anticancer agents. ijper.org
Materials Science Applications
The applications of this compound derivatives extend into materials science, primarily leveraging the stability and functional properties of the benzimidazole core.
The most prominent application in this area is their use as curing agents for epoxy resins, as detailed previously. researchgate.netmade-in-china.com By controlling the curing process, these compounds are instrumental in producing high-performance polymers with tailored mechanical and thermal properties for advanced engineering applications. chemicalbook.com
Furthermore, the benzimidazole scaffold itself is a component of high-performance polymers like poly(benzimidazole imide)s, which are known for their high glass transition temperatures and low coefficients of thermal expansion, making them suitable for applications in flexible electronics and displays. researchgate.net While not a direct application of this compound, this demonstrates the inherent value of the core structure in creating robust materials. Additionally, research has pointed to the potential of benzimidazole derivatives in the development of organic thin-film transistors (OTFTs), suggesting a future role in advanced electronic devices. researchgate.net
Components in Organic Semiconductors
Benzimidazole derivatives are recognized for their potential in the field of organic electronics. Certain compounds within this class have demonstrated n-type semiconducting behavior, which is crucial for the fabrication of organic field-effect transistors (OFETs). researchgate.net These materials' performance is attributed to their high planarity and the intermolecular interactions between carbon and heteroatoms, which facilitate charge transport. researchgate.net
Research into fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI), a complex benzimidazole derivative, has yielded promising results. In optimized OFET devices, this compound has achieved respectable electron mobilities. researchgate.net
Table 1: Performance of a Fluorinated NTCBI in OFETs
| Compound | Application | Performance Metric | Value |
| Fluorinated NTCBI | OFET | Electron Mobility | ~10⁻² cm² V⁻¹ s⁻¹ researchgate.net |
Utilization in Light-Emitting Diodes (LEDs)
Derivatives of phenylimidazole have been successfully incorporated into phosphorescent organic light-emitting diodes (PHOLEDs), particularly as ligands in iridium(III) complexes. researchgate.net These materials serve as highly efficient triplet emitters, which are essential for achieving high quantum efficiencies in OLEDs. researchgate.net
A study focusing on three homoleptic iridium(III) compounds with terphenyl-modified phenylimidazole ligands demonstrated bright sky-blue phosphorescence. These complexes, when used as dopants in the emissive layer of multi-layer PHOLEDs, led to devices with high external quantum efficiency and impressive operational lifetimes. researchgate.net For instance, a device using one of these emitters showed a stable lifetime exceeding 300 hours at a luminance of 1000 cd/m², a significant result for blue-emitting PHOLEDs. researchgate.net
Table 2: Performance of Phenylimidazole-Based Iridium(III) Emitters in PHOLEDs
| Emitter Compound | Max. Emission (λmax) | Phosphorescent Quantum Efficiency | Max. External Quantum Efficiency (EQE) | Device Lifetime (@ 1000 cd/m²) |
| Ir(tpim)₃ | 459–463 nm researchgate.net | 0.38–0.50 researchgate.net | Not specified | > 300 hours researchgate.net |
| Ir(mtpim)₃ | 459–463 nm researchgate.net | 0.38–0.50 researchgate.net | Not specified | Not specified |
| Ir(itpim)₃ | 459–463 nm researchgate.net | 0.38–0.50 researchgate.net | 20.1% researchgate.net | Not specified |
Exploration as Optoelectronic and Supramolecular Materials
The application of this compound extends to the realm of optoelectronic and supramolecular materials. Salts derived from 1-benzyl-2-phenyl-1H-benzimidazole have been shown to possess notable nonlinear optical (NLO) and ferroelectric properties. rsc.org When these salts crystallize in specific chiral space groups, they exhibit moderate second harmonic generation (SHG) responses, a key characteristic for NLO materials used in frequency-doubling applications. rsc.org
The formation of these functional materials is a direct result of supramolecular chemistry. The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds (such as N–H⋯O and C–H⋯O) and π-π stacking. researchgate.net These interactions create well-defined three-dimensional architectures that are ultimately responsible for the material's bulk properties. The luminescent properties of related benzimidazole salts are tuned by the specific anions used and the nature of the intermolecular packing. researchgate.net
Environmental Applications
The chemical reactivity of the imidazole core has been harnessed for environmental remediation purposes.
Heavy Metal Remediation (e.g., Mercury Removal)
Phenylimidazole derivatives have emerged as highly effective agents for the removal of heavy metals, such as mercury, from contaminated water. researchgate.net A study demonstrated the extraordinary efficiency of a sulfhydryl-bearing phenylimidazole derivative in binding and removing mercury from aqueous solutions. researchgate.net
The efficiency of this compound is remarkable; it was capable of reducing mercury concentrations in pure water by a factor of 43 within just 15 minutes. researchgate.net In highly contaminated environmental water samples, the same derivative reduced mercury levels by more than 1200-fold over 20 hours using only a minimal amount of the compound. researchgate.net Kinetic studies revealed that the mercury binding follows a pseudo-first order reaction, indicating a rapid and efficient removal process. researchgate.net This points to the potential of specially functionalized phenylimidazoles as promising materials for addressing mercury contamination in industrial and environmental contexts. researchgate.net The use of related compounds like 2-mercaptobenzimidazole (B194830) immobilized on clay for mercury removal from chlor-alkali industry wastewater further supports this application. semanticscholar.org
Table 3: Mercury Remediation Performance of a Sulfhydryl-Bearing Phenylimidazole Derivative
| Parameter | Finding |
| Removal Efficiency (Pure Water) | 43-fold reduction in 15 minutes researchgate.net |
| Removal Efficiency (Contaminated Water) | >1200-fold reduction in 20 hours researchgate.net |
| Reaction Kinetics | Pseudo-first order researchgate.net |
| Rate Constant (k) | 0.26 min⁻¹ researchgate.net |
| Half-life (t₁/₂) | 2.69 minutes researchgate.net |
Future Research Directions and Emerging Trends for 1 Benzyl 2 Phenylimidazole
Exploration of Novel and Efficient Synthetic Pathways
The development of new and improved methods for synthesizing 1-benzyl-2-phenylimidazole is a key area of ongoing research. Traditional methods often involve long reaction times, harsh conditions, and the use of toxic solvents. researchgate.net Modern research, therefore, focuses on creating pathways that are not only more efficient in terms of yield and time but also align with the principles of green chemistry.
Recent advancements include one-pot syntheses and the use of microwave irradiation to accelerate reaction times from hours to minutes. rjptonline.org For instance, the reaction of o-phenylenediamine (B120857) with benzaldehyde (B42025) can be optimized using various catalysts under microwave assistance to produce high yields of 1,2-disubstituted benzimidazoles like this compound. researchgate.netmdpi.com The use of heterogeneous catalysts is also a significant trend, as they can be easily recovered and recycled, adding to the sustainability of the process. mdpi.com
| Synthesis Method | Catalyst | Key Advantages | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Montmorillonite K10 (MK10) | High yield, catalyst recyclability, reduced reaction time. | 98.5 | mdpi.com |
| Microwave-Assisted Synthesis | Er(OTf)₃ | High yield, very short reaction time (5 mins), solvent-free. | 91–99 | researchgate.netmdpi.com |
| One-Pot Synthesis | L-proline | Simplified procedure, good yield. | Not specified | nih.gov |
| ZnO Nanocatalyst Synthesis | ZnO nano flowers | High productivity, short reaction time, green reaction conditions. | Not specified | jchr.org |
These novel approaches address the limitations of older synthetic routes, which were often hampered by drastic conditions and the production of significant waste. researchgate.net
Advanced Pharmacological Profiling and Potential for Clinical Translation
The benzimidazole (B57391) core is a well-established pharmacophore, and this compound derivatives are being extensively studied for a wide range of biological activities. nih.gov Advanced profiling is moving beyond preliminary screening to identify specific therapeutic areas where these compounds could be translated into clinical candidates.
Computational and in-vitro studies have highlighted the potential of this compound derivatives as antioxidant and antihypertensive agents. biointerfaceresearch.comresearchgate.net Molecular docking analyses have predicted strong binding affinities of these compounds to key protein targets involved in these conditions. For example, derivatives of 1-benzyl-2-phenyl-1H-benzimidazole have shown promising binding affinities for liver alcohol dehydrogenase (an antioxidant-related enzyme) and antihypertensive protein hydrolase. biointerfaceresearch.comresearchgate.net Other research has demonstrated the potential of related derivatives as anticancer agents, capable of inducing apoptosis in cancer cells through various cellular pathways. ijper.org
| Potential Application | Target/Mechanism | Research Finding | Reference |
| Antihypertensive | Protein Hydrolase Inhibitor (PDB: 4XX3) | Docking analysis revealed binding affinities from -9.2 to -10.0 kcal/mol. | biointerfaceresearch.comresearchgate.net |
| Antioxidant | APO-liver alcohol dehydrogenase inhibitor (PDB: 5ADH) | Docking analysis revealed binding affinities from -8.3 to -9.0 kcal/mol. | biointerfaceresearch.comresearchgate.net |
| Anticancer | Induction of apoptosis in human chondrosarcoma cells | 1-Benzyl-2-phenylbenzimidazole (BPB) was shown to induce cell apoptosis through intrinsic and extrinsic pathways. | ijper.org |
| Antimicrobial | Antibacterial and antifungal activity | Derivatives have shown high efficacy against strains like S. aureus and C. albicans. | jchr.org |
Deeper Mechanistic Investigations at the Molecular and Cellular Levels
Understanding precisely how this compound exerts its effects is crucial for its development as a therapeutic agent. Future research is focused on elucidating these mechanisms at a granular level. Techniques like Density Functional Theory (DFT) are being used to predict the molecular structure, reactivity, and electronic properties of these compounds. biointerfaceresearch.comresearchgate.net
These computational studies help identify the most reactive sites in the molecule and understand its behavior, such as its capacity to act as an electron donor or acceptor, which is fundamental to its biological interactions. biointerfaceresearch.comresearchgate.net For instance, analysis of the molecular electrostatic potential (MEP) can pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks, guiding the understanding of its binding to biological targets. researchgate.net On a cellular level, studies are investigating how these compounds influence specific signaling pathways, such as those involved in apoptosis or inflammation, to better understand their therapeutic and potential off-target effects. ijper.orgepa.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and these technologies are being increasingly applied to the design and optimization of benzimidazole-based compounds. nih.govresearchgate.net AI/ML algorithms can analyze vast datasets to predict the biological activity of new, unsynthesized molecules, significantly accelerating the identification of promising drug candidates. mednexus.org
For a scaffold like this compound, these approaches can be used for:
Virtual Screening: AI models can screen massive virtual libraries of derivatives to identify those with the highest predicted affinity for a specific biological target. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the therapeutic properties of new derivatives based on their chemical structure. nih.gov
De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing benzimidazole structures to design entirely new molecules with desired pharmacological profiles. mednexus.orgacs.org
This integration of computational power allows researchers to explore chemical space more efficiently and design more potent and selective molecules with a higher probability of success in later developmental stages. nih.govresearchgate.net
Innovations in Sustainable Synthesis and Green Chemistry
The principles of green chemistry are becoming central to the synthesis of pharmaceutical compounds, including this compound. ijarsct.co.inchemmethod.com This trend focuses on minimizing environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency. chemmethod.com
Key innovations in this area include:
Green Catalysts: The use of environmentally benign and recyclable catalysts, such as zeolites or clays (B1170129) like Montmorillonite K10, is a significant advancement. mdpi.com
Eco-Friendly Solvents: Research is exploring the use of water as a solvent, which is a significant improvement over the toxic and volatile organic solvents used in many traditional syntheses. researchgate.netijarsct.co.in
Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method that drastically reduces reaction times and energy consumption compared to conventional heating. rjptonline.org
These sustainable practices not only reduce the environmental footprint of chemical synthesis but can also lead to more cost-effective and safer manufacturing processes. chemmethod.com
Development of Multi-Target Directed Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The "one molecule, one target" paradigm has often proven insufficient for these conditions. mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously. semanticscholar.orgnih.gov
The benzimidazole scaffold, including the this compound structure, is an excellent starting point for designing MTDLs. nih.gov By combining the benzimidazole core with other pharmacophores, researchers can create hybrid molecules that possess a broader spectrum of activity. The goal is to design a single compound with a unified pharmacokinetic profile that can modulate a disease network more effectively than a combination of separate drugs. mdpi.com In silico approaches are vital in the rational design of MTDLs, helping to predict how a single molecule might fit into the binding sites of multiple target proteins. frontiersin.org
Investigation of Nanotechnology-Based Delivery Systems
A significant challenge for many promising drug candidates, including derivatives of this compound, is poor solubility and bioavailability. Nanotechnology offers a powerful solution to overcome these hurdles. nih.govnih.gov Encapsulating the compound within a nanocarrier can improve its stability, solubility, and ability to reach its target site in the body. researchgate.net
Various types of nanosystems are being explored for this purpose:
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and are well-suited for delivering lipophilic drugs. jpbs.in
Polymeric Nanoparticles: Made from biodegradable polymers, these can be designed for controlled, sustained release of the encapsulated drug. nih.gov
Liposomes: These vesicular structures are composed of lipid bilayers and can carry both hydrophilic and hydrophobic drugs. nih.gov
These delivery systems can protect the drug from degradation, reduce side effects by targeting specific tissues, and overcome biological barriers like the blood-brain barrier. researchgate.netbiosciencejournal.net The functionalization of nanoparticle surfaces with ligands can further enhance active targeting to diseased cells. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-2-phenylimidazole, and how can purity be optimized?
The synthesis typically involves alkylation of imidazole precursors with benzyl halides or aryl halides under controlled conditions. For example, cross-dehydrogenative coupling (CDC) strategies using catalysts like palladium or copper salts can facilitate bond formation between benzyl and phenyl groups . Purification often employs recrystallization with methanol or ethanol, while advanced techniques like high-performance liquid chromatography (HPLC) ensure >95% purity . Key parameters include solvent choice (e.g., DMF or dichloromethane), reaction temperature (80–120°C), and stoichiometric control of halide reagents .
Q. How is this compound characterized structurally, and what analytical methods are critical for validation?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR identify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm and aromatic protons in the phenyl group at δ 7.2–7.8 ppm) .
- IR : Stretching frequencies for C-N (1250–1350 cm) and aromatic C-H (3000–3100 cm) confirm the imidazole core .
- Mass Spectrometry : Molecular ion peaks at m/z 234.3 (CHN) validate the molecular formula .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies indicate degradation <5% over 6 months when stored at –20°C in inert atmospheres. Light-sensitive degradation is mitigated by amber glassware .
Advanced Research Questions
Q. How do substituent modifications at the 1- and 2-positions influence biological activity, and what design principles optimize antiviral potency?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, Br) at the 2-position enhance antiviral activity by improving target binding affinity. For instance, 2-chloro derivatives exhibit 10-fold higher inhibition of HIV replication compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) predicts hydrophobic interactions with viral protease active sites, guiding rational substituent selection .
Q. What mechanisms underlie the compound’s activity against drug-resistant HIV strains, and how does it differ from reverse transcriptase inhibitors?
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound analogs act via non-competitive inhibition of viral entry or protease function. Mechanistic assays (e.g., time-of-addition studies) show peak efficacy during early-stage viral replication (0–2 hours post-infection), suggesting interference with viral capsid uncoating . Resistance profiling against mutant strains (e.g., K103N) confirms retained activity due to allosteric binding .
Q. How can researchers resolve contradictions in biological data, such as varying IC50_{50}50 values across cell lines?
Discrepancies in IC values often arise from differences in cell membrane permeability or metabolic stability. To address this:
Q. What strategies improve the bioavailability of this compound derivatives for in vivo studies?
Bioavailability enhancement methods include:
- Prodrug Design : Phosphonate or ester derivatives improve water solubility.
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic models .
- Metabolic Stabilization : Fluorination at the benzyl ring reduces CYP450-mediated oxidation, as shown in liver microsome assays .
Methodological Considerations
Q. What experimental controls are critical when evaluating off-target effects in kinase inhibition studies?
Include:
- Positive Controls : Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.
- Negative Controls : DMSO-only treatments to rule out solvent artifacts.
- Selectivity Panels : Screen against kinase families (e.g., tyrosine vs. serine/threonine kinases) using radiometric or fluorescence-based assays .
Q. How can researchers validate target engagement in cellular models?
Techniques include:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- Click Chemistry : Incorporate alkyne-tagged analogs for pull-down assays and target identification via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
